molecular formula C15H20ClN3O4 B8028804 Tert-butyl 4-(3-chloro-5-nitrophenyl)piperazine-1-carboxylate

Tert-butyl 4-(3-chloro-5-nitrophenyl)piperazine-1-carboxylate

Cat. No.: B8028804
M. Wt: 341.79 g/mol
InChI Key: CUKWVFJFVLAABI-UHFFFAOYSA-N
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Description

Tert-butyl 4-(3-chloro-5-nitrophenyl)piperazine-1-carboxylate is a piperazine-derived compound featuring a tert-butyl carbamate group and a substituted phenyl ring with chloro (Cl) and nitro (NO₂) groups at the 3- and 5-positions, respectively. The chloro and nitro substituents enhance electrophilicity and influence intermolecular interactions, making it a versatile scaffold for further functionalization .

Properties

IUPAC Name

tert-butyl 4-(3-chloro-5-nitrophenyl)piperazine-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H20ClN3O4/c1-15(2,3)23-14(20)18-6-4-17(5-7-18)12-8-11(16)9-13(10-12)19(21)22/h8-10H,4-7H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CUKWVFJFVLAABI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCN(CC1)C2=CC(=CC(=C2)Cl)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H20ClN3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

341.79 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl 4-(3-chloro-5-nitrophenyl)piperazine-1-carboxylate typically involves the following steps:

    Formation of the Piperazine Ring: The piperazine ring can be synthesized through the reaction of ethylenediamine with dihaloalkanes under basic conditions.

    Introduction of the Tert-butyl Carbamate Group: The piperazine intermediate is then reacted with tert-butyl chloroformate in the presence of a base such as triethylamine to introduce the tert-butyl carbamate group.

    Substitution with 3-chloro-5-nitrophenyl Group: Finally, the piperazine derivative is reacted with 3-chloro-5-nitrobenzyl chloride under nucleophilic substitution conditions to yield the target compound.

Industrial Production Methods

In an industrial setting, the synthesis of this compound can be scaled up by optimizing reaction conditions such as temperature, solvent, and reaction time. Continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and yield.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The nitro group in the compound can undergo reduction to form an amino group under catalytic hydrogenation conditions.

    Reduction: The chloro group can be substituted by nucleophiles such as amines or thiols through nucleophilic aromatic substitution.

    Substitution: The tert-butyl carbamate group can be removed under acidic conditions to yield the free amine.

Common Reagents and Conditions

    Catalytic Hydrogenation: Palladium on carbon (Pd/C) in the presence of hydrogen gas.

    Nucleophilic Substitution: Sodium hydride (NaH) or potassium carbonate (K2CO3) in polar aprotic solvents like dimethylformamide (DMF).

    Deprotection: Trifluoroacetic acid (TFA) in dichloromethane (DCM).

Major Products Formed

    Amino Derivatives: Reduction of the nitro group.

    Substituted Piperazines: Replacement of the chloro group with various nucleophiles.

    Free Amines: Removal of the tert-butyl carbamate group.

Scientific Research Applications

Chemistry

In chemistry, tert-butyl 4-(3-chloro-5-nitrophenyl)piperazine-1-carboxylate is used as an intermediate in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals. Its reactivity makes it a valuable building block in organic synthesis.

Biology

The compound has potential applications in biological research, particularly in the study of enzyme inhibitors and receptor ligands. Its structural features allow it to interact with various biological targets, making it useful in drug discovery and development.

Medicine

In medicinal chemistry, derivatives of this compound are investigated for their potential therapeutic properties, including antimicrobial, anticancer, and anti-inflammatory activities.

Industry

In the industrial sector, the compound is used in the production of specialty chemicals and as a precursor in the synthesis of active pharmaceutical ingredients (APIs).

Mechanism of Action

The mechanism of action of tert-butyl 4-(3-chloro-5-nitrophenyl)piperazine-1-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The nitro group can participate in redox reactions, while the piperazine ring can form hydrogen bonds and hydrophobic interactions with biological macromolecules. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.

Comparison with Similar Compounds

Structural and Functional Group Variations

Key structural analogues differ in substituent type, position, and appended functional groups. Below is a comparative analysis:

Compound Substituents/Modifications Molecular Weight (g/mol) Key Properties
Target Compound : Tert-butyl 4-(3-chloro-5-nitrophenyl)piperazine-1-carboxylate 3-Cl, 5-NO₂ on phenyl ring ~355.8 (calculated) High electrophilicity; potential instability in acidic conditions (inferred)
Tert-butyl 4-(4-amino-3-methyl-5-nitrophenyl)piperazine-1-carboxylate 4-NH₂, 3-CH₃, 5-NO₂ on phenyl ring 352.3 Amino group enhances reactivity for benzimidazole synthesis; CuI-catalyzed amination
Tert-butyl 4-(6-chloro-3-nitropyridin-2-yl)piperazine-1-carboxylate Pyridine ring with 6-Cl, 3-NO₂ 342.8 Skin/eye irritant; respiratory toxicity (GHS Class 2A/3)
Tert-butyl 4-(5-oxo-1,2,3,4-tetrahydro-[1,2,3]triazino[4',5':4,5]thieno[2,3-c]isoquinolin-8-yl)piperazine-1-carboxylate Fused triazino-thieno-isoquinoline system ~450 (estimated) Poor solubility in polar solvents; used in heterocyclic drug development
Tert-butyl 4-[3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-5-(trifluoromethyl)benzyl]piperazine-1-carboxylate Boronate ester (dioxaborolane) and CF₃ groups ~484.3 Suzuki coupling precursor; air/moisture-sensitive

Stability and Reactivity

  • Acidic Stability: Compounds with electron-withdrawing groups (e.g., nitro, chloro) on aromatic rings exhibit variable stability. For example, oxazolidinone-containing analogues (e.g., ’s compounds 1a/1b) degrade in simulated gastric fluid, while nitro-substituted derivatives (e.g., the target compound) may resist hydrolysis but face photodegradation risks .
  • Synthetic Versatility : The tert-butyl carbamate group enables facile deprotection for secondary amine generation, a feature exploited in analogues like 37 () and WK-26 () for urea and carbazole derivatives, respectively .

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